Fmoc-d-asp-ome

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

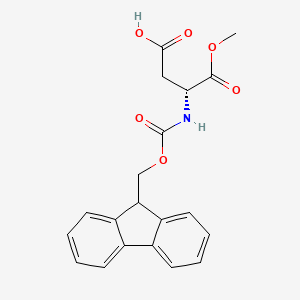

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-26-19(24)17(10-18(22)23)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,22,23)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUZUMRMWJUEMK-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Asp-OMe: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Asp-OMe, with the systematic name (2R)-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]-4-methoxy-4-oxobutanoic acid, is a pivotal building block in modern peptide synthesis. This derivative of the non-proteinogenic D-aspartic acid is strategically protected to allow for its precise incorporation into peptide sequences, particularly through Solid-Phase Peptide Synthesis (SPPS). The presence of the D-enantiomer can significantly influence the resulting peptide's conformation and confer enhanced resistance to enzymatic degradation, a desirable trait for therapeutic peptide development.[1] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound.

Chemical Structure and Properties

The structure of this compound features a D-aspartic acid core. The α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain β-carboxyl group is protected as a methyl ester (OMe). This orthogonal protection scheme is central to its utility in Fmoc-based SPPS.

Key Structural Features:

-

D-Stereochemistry: The "D" designation indicates the stereochemical configuration at the α-carbon, which is the enantiomer of the naturally occurring L-aspartic acid.

-

Fmoc Protecting Group: Attached to the α-amino group, the Fmoc group is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine (B6355638), during SPPS.[2]

-

Methyl Ester (OMe) Protecting Group: The methyl ester protects the side-chain carboxylic acid, preventing its participation in unwanted side reactions during peptide bond formation.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the closely related Fmoc-D-Asp(OtBu)-OH, specific experimental values for the α-methyl ester are not always consistently reported.

| Property | Value | Source |

| CAS Number | 339056-21-2 | [3][4] |

| Molecular Formula | C₂₀H₁₉NO₆ | [3][4] |

| Molecular Weight | 369.37 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 146-151 °C (for the related Fmoc-D-Asp(OtBu)-OH) | |

| Solubility | Soluble in DMSO (100 mg/mL) | [7] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [6][7] |

Experimental Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the structure of this compound. The expected chemical shifts are summarized below based on analogous compounds.

Table 1: Representative ¹H NMR Spectral Data for Fmoc-Aspartic Acid Analogues

| Proton Assignment | Expected Chemical Shift (ppm) |

| Fluorenyl Group (Ar-H) | 7.20 - 7.80 |

| Fmoc CH & CH₂ | 4.10 - 4.50 |

| Aspartic α-CH | 4.50 - 4.90 |

| Aspartic β-CH₂ | 2.80 - 3.20 |

| Methyl Ester (O-CH₃) | ~3.70 |

Table 2: Representative ¹³C NMR Spectral Data for Fmoc-Aspartic Acid Analogues

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (Urethane, Fmoc) | ~156 |

| Carbonyl (Carboxylic Acid & Ester) | 170 - 175 |

| Aromatic (Fmoc) | 120 - 145 |

| Fmoc CH & CH₂ | 45 - 70 |

| Aspartic α-C | ~50 |

| Aspartic β-C | ~35 |

| Methyl Ester (O-CH₃) | ~52 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching, broad | 2500 - 3300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Urethane, Fmoc) | Stretching | ~1710 |

| C=O (Ester) | Stretching | ~1735 |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| N-H (Amide) | Bending | 1500 - 1550 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. For this compound (C₂₀H₁₉NO₆), the expected monoisotopic mass is approximately 369.1213 g/mol .

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based SPPS. The workflow for incorporating this amino acid into a growing peptide chain on a solid support follows a well-established cyclical process.

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the addition of an amino acid like this compound.

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Detailed Methodologies for Key SPPS Steps

-

Resin Preparation: The synthesis begins with a solid support (resin), chosen based on the desired C-terminal functionality of the final peptide (e.g., Rink Amide resin for a C-terminal amide). The resin is typically swelled in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a solution of 20% piperidine in DMF for a short period (e.g., 5-20 minutes). This step is often repeated to ensure complete deprotection.

-

Washing: Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.

-

Amino Acid Coupling: The next amino acid, in this case, this compound, is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours.

-

Washing: The resin is washed again with DMF and DCM to remove any unreacted reagents and byproducts. This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups (including the methyl ester of the aspartic acid) are simultaneously removed. This is typically achieved by treating the peptide-resin with a strong acid cocktail, such as trifluoroacetic acid (TFA) with various scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[8]

Potential Side Reaction: Aspartimide Formation

A significant challenge when incorporating aspartic acid residues in Fmoc-SPPS is the formation of aspartimide. This side reaction is catalyzed by the basic conditions of Fmoc deprotection and involves the cyclization of the peptide backbone nitrogen onto the side-chain carbonyl group.[9] Aspartimide formation can lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product.[9] The use of bulkier side-chain protecting groups than the methyl ester, such as tert-butyl (OtBu) or 3-methyl-pent-3-yl (OMpe), can help to sterically hinder this side reaction.[10]

Logical Relationships in Peptide Synthesis Strategy

The choice of protecting groups is governed by the principle of orthogonality, which is crucial for the successful synthesis of complex peptides.

Caption: The principle of orthogonal protection in Fmoc-based Solid-Phase Peptide Synthesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with unique structural and biological properties. Its D-configuration offers a strategic advantage in designing peptides with enhanced stability, while the orthogonal Fmoc and methyl ester protecting groups are well-suited for the widely used Fmoc-SPPS methodology. A thorough understanding of its chemical properties, coupled with optimized synthesis protocols that mitigate potential side reactions like aspartimide formation, is essential for its effective use in research and drug development.

References

- 1. CAS 368443-82-7: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. FMOC-D-ASP(OME)-OH [drugfuture.com]

- 5. GSRS [precision.fda.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

Fmoc-d-asp-ome molecular weight and formula

An In-depth Technical Guide to Fmoc-D-Asp-OMe

For researchers, scientists, and professionals in drug development, a precise understanding of the chemical properties of peptide synthesis reagents is paramount. This guide provides core technical data for this compound, a key building block in solid-phase peptide synthesis.

Core Chemical Data

The fundamental chemical properties of this compound are summarized below. This data is essential for accurate reagent measurement and reaction stoichiometry in synthetic protocols.

| Property | Value |

| Molecular Formula | C₂₀H₁₉NO₆[1][2][3][4] |

| Molecular Weight | 369.37 g/mol [3][4][5][6] |

| Synonyms | Fmoc-D-Aspartic acid-4-methyl ester, (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxy-4-oxobutanoic acid[2][4] |

| CAS Number | 368443-82-7[1][2][3][6] |

Experimental Protocols

While specific experimental protocols can vary based on the peptide sequence and scale, a general methodology for the use of this compound in solid-phase peptide synthesis (SPPS) is outlined below. This serves as a foundational procedure that can be adapted for specific research applications.

General Protocol for Fmoc Deprotection and Coupling:

-

Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF) for a minimum of 30 minutes.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF. This is typically performed twice, for 5 and 15 minutes respectively, to ensure complete deprotection.

-

Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Coupling: A solution containing this compound (typically 3-5 equivalents), a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with agitation.

-

Washing: The resin is again washed extensively with DMF to remove excess reagents and byproducts.

-

Confirmation of Coupling: A qualitative test, such as the Kaiser test, is performed to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Cycle Repetition: Steps 2 through 6 are repeated for each subsequent amino acid in the desired peptide sequence.

Logical Relationship of this compound Components

The structural components of this compound are logically interconnected to serve specific functions in peptide synthesis. The following diagram illustrates this relationship.

Caption: Structural components of this compound.

References

- 1. CAS 368443-82-7: this compound | CymitQuimica [cymitquimica.com]

- 2. 368443-82-7 | this compound | Next Peptide [nextpeptide.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound CAS#: 368443-82-7 [m.chemicalbook.com]

A Technical Guide to Fmoc-D-Aspartic Acid Methyl Esters in Peptide Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the successful synthesis of peptides. Fmoc-protected amino acids are central to modern solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of Fmoc-D-aspartic acid methyl ester, a key reagent for incorporating D-aspartic acid residues into peptide chains.

Compound Identification and Properties

There are two primary forms of Fmoc-D-aspartic acid methyl ester commercially available, distinguished by the position of the methyl ester group. This distinction is crucial as it dictates the synthetic strategy and potential side reactions.

Fmoc-D-Asp(OMe)-OH (Side-Chain Ester)

This derivative has the methyl ester on the side-chain (beta) carboxylic acid, leaving the alpha-carboxylic acid free for peptide bond formation.

-

Synonyms: Fmoc-D-Aspartic acid-4-methyl ester, N-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid β-methyl ester

-

CAS Number: 339056-21-2[1]

-

Molecular Formula: C₂₀H₁₉NO₆[1]

-

Molecular Weight: 369.37 g/mol [1]

Fmoc-D-Asp-OMe (Alpha-Ester)

Less common for standard Fmoc-SPPS, this derivative has the methyl ester on the alpha-carboxylic acid.

-

Synonyms: 9-fluorenylmethoxycarbonyl-D-aspartic acid methyl ester

-

Molecular Formula: C₂₀H₁₉NO₆[2]

-

Molecular Weight: 369.37 g/mol [2]

Hereafter, this guide will focus on Fmoc-D-Asp(OMe)-OH (CAS 339056-21-2) , as it is the more conventional building block for peptide synthesis.

Physicochemical Data

| Property | Value | Reference |

| Appearance | White to off-white solid | [5] |

| Purity | Typically >97% | [2] |

| Storage Temperature | 2-8°C | [5] |

| Boiling Point (Predicted) | 609.7±55.0 °C | [5] |

| Density (Predicted) | 1.322±0.06 g/cm³ | [5] |

| pKa (Predicted) | 4.05±0.19 | [5] |

Supplier Information

A variety of chemical suppliers offer Fmoc-D-Asp(OMe)-OH and this compound. The following table provides a non-exhaustive list of vendors.

| Supplier | Product Name | CAS Number |

| Advanced ChemTech | Fmoc-D-Asp(OMe)-OH | 339056-21-2 |

| CymitQuimica | This compound | 368443-82-7 |

| Arctom | This compound | 368443-82-7 |

| ChemUniverse | This compound | 368443-82-7 |

| Sigma-Aldrich | This compound | 368443-82-7 |

| Jiangsu Congzhong Chemical Co., Ltd. | Fmoc-D-Aspartic acid-4-methyl ester | 339056-21-2 |

| ChemicalBook | Fmoc-D-Asp(OMe)-OH | 339056-21-2 |

Role in Peptide Synthesis and Drug Development

Fmoc-D-Asp(OMe)-OH is primarily used in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. The incorporation of D-amino acids, such as D-aspartic acid, can be a strategic choice in drug design to enhance peptide stability against enzymatic degradation and to modulate biological activity.

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the alpha-amino terminus of the amino acid. Its key feature is its lability to a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-protected amino acid in the sequence.

The Challenge of Aspartimide Formation

A significant side reaction associated with the incorporation of aspartic acid in Fmoc-SPPS is the formation of aspartimide. This occurs when the peptide backbone nitrogen attacks the side-chain carbonyl group, forming a five-membered ring. This side reaction is particularly prevalent when the C-terminal amino acid residue linked to aspartic acid is sterically unhindered, such as glycine. Aspartimide formation can lead to a mixture of by-products, including the desired alpha-aspartyl peptide, the beta-aspartyl peptide, and epimerized forms, which are often difficult to separate from the target peptide.

The use of a methyl ester as the side-chain protecting group, as in Fmoc-D-Asp(OMe)-OH, is a strategy to mitigate this side reaction, although it does not eliminate it entirely. More sterically hindered esters, such as tert-butyl (OtBu) or more advanced protecting groups like 3-methyl-3-pentyl (OMpe), are also employed to further reduce the risk of aspartimide formation.

Experimental Protocols

The following is a generalized protocol for the incorporation of Fmoc-D-Asp(OMe)-OH into a peptide sequence using manual solid-phase peptide synthesis.

Materials and Reagents

-

Fmoc-D-Asp(OMe)-OH

-

Pre-loaded resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Base for activation (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether

-

Solid-phase synthesis vessel

Protocol for a Single Coupling Cycle

-

Resin Swelling: The resin is swelled in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: The DMF is drained, and a 20% solution of piperidine in DMF is added to the resin. The mixture is agitated for 5-10 minutes. This step is repeated once to ensure complete removal of the Fmoc group.

-

Washing: The resin is thoroughly washed with DMF (typically 5-6 times) to remove residual piperidine and the cleaved Fmoc-adduct.

-

Amino Acid Activation: In a separate vessel, Fmoc-D-Asp(OMe)-OH (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added. The solution is allowed to pre-activate for a few minutes.

-

Coupling: The activated amino acid solution is added to the deprotected resin in the reaction vessel. The mixture is agitated for 1-2 hours at room temperature. A ninhydrin (B49086) test can be performed to monitor the completion of the coupling reaction.

-

Washing: The resin is washed with DMF (3 times) and DCM (3 times) and then dried under vacuum.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

The resin is washed with DCM and dried.

-

A cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) is added to the resin.

-

The mixture is agitated for 2-3 hours at room temperature.

-

The resin is filtered, and the filtrate containing the peptide is collected.

-

The peptide is precipitated by adding cold diethyl ether.

-

The precipitate is collected by centrifugation, washed with cold ether, and dried.

-

The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Solid-Phase Peptide Synthesis Workflow

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis.

Caption: General workflow for one cycle of Fmoc-based solid-phase peptide synthesis.

Aspartimide Formation Pathway

This diagram illustrates the mechanism of the undesirable aspartimide side reaction.

Caption: Mechanism of aspartimide formation from an aspartic acid residue during Fmoc-SPPS.

References

Solubility Profile of Fmoc-D-Asp(OMe)-OH in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-D-aspartic acid β-methyl ester (Fmoc-D-Asp-OMe), a critical building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility in common organic solvents is paramount for optimizing coupling efficiency, ensuring high-purity peptide synthesis, and streamlining drug development workflows.

Core Concepts in Solubility for Peptide Synthesis

The solubility of Fmoc-protected amino acids is a crucial determinant of success in SPPS. Inadequate solubility can lead to several challenges, including:

-

Incomplete Reactions: Undissolved Fmoc-amino acid is unavailable to react with the free N-terminus of the growing peptide chain, leading to the formation of deletion sequences, which are often difficult to separate from the target peptide.

-

Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can significantly slow down the coupling reaction, necessitating longer reaction times or resulting in incomplete incorporation.

-

Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which can reduce their effective concentration and impede their reactivity.

The choice of solvent is therefore critical. Polar aprotic solvents are generally favored in SPPS for their ability to solvate the protected amino acids, the growing peptide chain, and the solid support.

Quantitative and Qualitative Solubility Data

While comprehensive quantitative solubility data for Fmoc-D-Asp(OMe)-OH across a wide range of organic solvents is not extensively published, the following table summarizes the available information. The solubility of the D-enantiomer is expected to be nearly identical to its L-counterpart. For solvents where quantitative data is unavailable, qualitative descriptions based on the general behavior of Fmoc-amino acids are provided.

| Solvent | Formula | Molecular Weight ( g/mol ) | Quantitative Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 100[1] | 0.271 | Ultrasonic assistance may be required for dissolution. The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Data not available | Data not available | Generally considered a good solvent for Fmoc-amino acids, exhibiting high solubility for most derivatives. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Data not available | Data not available | Generally considered a poor solvent for Fmoc-amino acids due to its lower polarity.[2] |

| Methanol (MeOH) | CH₄O | 32.04 | Data not available | Data not available | Solubility is expected to be limited. |

Molecular Weight of Fmoc-D-Asp(OMe)-OH: 369.37 g/mol

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, direct experimental determination is recommended. The following protocol outlines a general and reliable method for determining the solubility of Fmoc-D-Asp(OMe)-OH in a specific organic solvent using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Fmoc-D-Asp(OMe)-OH

-

Solvent of interest (e.g., DMF, DCM, Methanol)

-

Analytical balance

-

Vials with caps

-

Thermostatic shaker or agitator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of Fmoc-D-Asp(OMe)-OH (e.g., 200 mg) into a vial.

-

Add a precise volume of the test solvent (e.g., 1.0 mL).

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of Fmoc-D-Asp(OMe)-OH of known concentrations.

-

Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample of the saturated solution into the HPLC.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Visualization of Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow for determining solubility and the general workflow for utilizing Fmoc-D-Asp(OMe)-OH in solid-phase peptide synthesis.

References

Spectroscopic and Methodological Profile of Fmoc-D-Asp-OMe: A Technical Guide

Introduction

N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid α-methyl ester (Fmoc-D-Asp-OMe) is a pivotal building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its structure incorporates the base-labile Fmoc protecting group for the α-amino functionality and a methyl ester protecting the α-carboxyl group of D-aspartic acid. This configuration allows for the strategic incorporation of D-aspartic acid into peptide sequences, which can be crucial for modulating peptide conformation, stability, and biological activity. This guide provides a comprehensive overview of the spectroscopic data for this compound and detailed experimental protocols for its characterization, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Fmoc-H (aromatic) | 7.20 - 7.80 | Multiplet | 8H |

| NH | ~5.80 - 6.20 | Doublet | 1H |

| α-CH | ~4.60 - 4.80 | Multiplet | 1H |

| Fmoc-CH & CH₂ | 4.10 - 4.50 | Multiplet | 3H |

| O-CH₃ (Methyl Ester) | ~3.70 | Singlet | 3H |

| β-CH₂ | 2.80 - 3.00 | Doublet of Doublets | 2H |

Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~171-173 |

| Urethane (C=O) | ~156 |

| Fmoc Aromatic | 120 - 145 |

| Fmoc CH & CH₂ | 45 - 70 |

| α-Carbon | ~50-52 |

| O-CH₃ (Methyl Ester) | ~52 |

| β-Carbon | ~37-39 |

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ester) | 1735 - 1750 |

| C=O Stretch (Urethane) | 1690 - 1710 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1300 |

Table 4: Expected Mass Spectrometry Data

| Ionization Mode | Expected m/z | Species |

| ESI+ | 370.13 | [M+H]⁺ |

| ESI+ | 392.11 | [M+Na]⁺ |

| ESI- | 368.11 | [M-H]⁻ |

M (Molecular Weight) = 369.37 g/mol (C₂₀H₁₉NO₆)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer. The instrument should be properly tuned and shimmed for the chosen solvent.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Reference the spectrum to the solvent peak.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Spectrum Acquisition:

-

Place the prepared sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.

-

Spectrum Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes.

-

Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and any significant fragment ions.

Mandatory Visualization

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagrams illustrate the general workflow of SPPS and the specific deprotection step of the Fmoc group.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Fmoc deprotection reaction during SPPS.

The Role of the Fmoc Protecting Group: A Technical Guide

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is due to its unique base-lability, which permits mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly employed.[1] This technical guide offers a comprehensive overview of the core principles of Fmoc chemistry, complete with detailed experimental protocols, quantitative data, and visualizations to empower researchers, scientists, and drug development professionals.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group lies in its capacity to temporarily block an amino group, preventing undesired reactions during peptide bond formation.[1] The group is exceptionally stable in acidic and neutral conditions but is readily cleaved by a mild base, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3]

Chemical Structure and Properties: The Fmoc group consists of a fluorene (B118485) ring system attached to the amine via a methoxycarbonyl linkage.[] This structure is key to its function.

| Property | Description |

| Molecular Formula | C₁₅H₁₁ClO₂ (for Fmoc-Cl) |

| Molecular Weight | ~258.70 g/mol (for Fmoc-Cl) |

| Appearance | Off-white to white crystalline powder (for Fmoc-Cl)[5] |

| Key Feature | Base-lability; stable to acid.[1] |

| UV Absorbance | The fluorenyl group's strong UV absorbance (~300 nm) allows for real-time monitoring of deprotection.[2][6] |

The Chemistry of Protection and Deprotection

A. Protection of an Amino Group

The Fmoc group is typically introduced by reacting an amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1] Fmoc-OSu is often preferred due to its greater stability and reduced tendency to form dipeptide byproducts.[1][] The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.[1][7]

B. Deprotection of the Fmoc Group

The defining characteristic of Fmoc chemistry is its base-catalyzed deprotection mechanism. The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine.[8] This is followed by a β-elimination reaction that cleaves the C-O bond, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[6][8] The reactive DBF intermediate is sequestered by the excess amine reagent (e.g., piperidine) to form a stable adduct, which drives the reaction to completion.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. chempep.com [chempep.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. connectsci.au [connectsci.au]

An In-depth Technical Guide to the Methyl Ester Protection of the Aspartic Acid Side Chain

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides is a cornerstone of modern drug discovery and development. The strategic use of protecting groups is paramount to achieving high yields and purity, particularly for complex peptide sequences. Aspartic acid, with its reactive side-chain carboxyl group, presents a significant synthetic challenge due to the propensity for aspartimide formation—a deleterious side reaction that can lead to impurities that are difficult to separate, including β-aspartyl peptides and racemized products. This technical guide provides a comprehensive overview of the use of the methyl ester (OMe) as a protecting group for the aspartic acid side chain, detailing its application, the mitigation of side reactions, and relevant experimental protocols.

The Challenge: Aspartimide Formation

Aspartimide formation is an intramolecular cyclization reaction catalyzed by the basic conditions typically used for Fmoc-group removal in Solid-Phase Peptide Synthesis (SPPS). The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue acts as a nucleophile, attacking the side-chain carbonyl of the protected aspartate. This forms a five-membered succinimide (B58015) ring, which is susceptible to nucleophilic attack by piperidine (B6355638) or water, leading to the formation of a mixture of α- and β-aspartyl peptides, often with racemization at the α-carbon of the aspartic acid.[1][2]

The sequence of the peptide has a significant impact on the rate of aspartimide formation, with Asp-Gly being the most problematic due to the lack of steric hindrance from the glycine (B1666218) residue.[3] Increased temperature also accelerates this side reaction, a critical consideration in microwave-assisted SPPS.[3]

Methyl Ester as a Side-Chain Protecting Group

The methyl ester (OMe) is one of the simplest protecting groups for the carboxyl function of the aspartic acid side chain. Historically, it has been used in solution-phase peptide synthesis, often in conjunction with the benzyloxycarbonyl (Z) group for Nα-protection.[4][5][6]

Orthogonal Protection Strategy with Z-Asp(OMe)-OH

In an orthogonal protection scheme, different classes of protecting groups are used, each of which can be removed under specific conditions without affecting the others.[7] The use of Z-Asp(OMe)-OH in conjunction with other protecting groups such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) allows for selective deprotection and modification of the peptide.[7]

-

Z (Benzyloxycarbonyl) Group: Protects the N-terminal α-amino group and is stable to the acidic and basic conditions used for Boc and Fmoc removal, respectively. It is typically removed by catalytic hydrogenation.[5]

-

OMe (Methyl Ester) Group: Protects the side-chain carboxyl group of aspartic acid. It is stable to the conditions used for both Boc and Fmoc removal but can be cleaved by saponification (strong base).[6][7]

This orthogonality allows for complex synthetic routes, including side-chain cyclization and branching.

Data Presentation: Comparison of Aspartic Acid Side-Chain Protecting Groups

While the methyl ester is a fundamental protecting group, modern Fmoc-SPPS has seen the development of bulkier ester groups to sterically hinder aspartimide formation. The following table provides a quantitative comparison of various side-chain protecting groups in the synthesis of the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH, which is highly susceptible to this side reaction.

| Protecting Group | Abbreviation | % Aspartimide Formation (Extended Piperidine Treatment) | % Desired Peptide | Reference(s) |

| tert-Butyl | OtBu | High (can exceed 50%) | Low | |

| 3-Methylpent-3-yl | OMpe | Significantly Reduced | High | |

| 3-Ethyl-3-pentyl | OEpe | Very Low | Very High | [8] |

| 4-Propyl-4-heptyl | OPhp | Extremely Low | Very High | [8] |

| 5-Butyl-5-nonyl | OBno | Nearly Undetectable | >95% | [8] |

Note: Data for the methyl ester (OMe) in direct comparison under these specific Fmoc-SPPS conditions is limited, as it is not typically used in this strategy due to its base lability. However, it is expected to be highly susceptible to aspartimide formation under standard Fmoc deprotection conditions.

Experimental Protocols

Solution-Phase Peptide Coupling using Z-Asp(OMe)-OH

This protocol describes the coupling of Z-Asp(OMe)-OH to an amino acid ester using a carbodiimide (B86325) coupling agent.[4][6]

Materials:

-

Z-Asp(OMe)-OH

-

Amino acid methyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard work-up and purification reagents

Procedure:

-

Amino Component Preparation: Dissolve the amino acid ester hydrochloride (1.05 equivalents) in DCM. Cool to 0 °C and add NMM (1.05 equivalents) dropwise. Stir for 15 minutes.

-

Carboxyl Component Activation: In a separate flask, dissolve Z-Asp(OMe)-OH (1.0 equivalent) and HOBt (1.0 equivalent) in a minimal amount of DMF, then dilute with DCM. Cool the solution to 0 °C. Add a solution of DCC (1.05 equivalents) in DCM dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C.

-

Coupling Reaction: Add the activated carboxyl component solution to the amino component solution. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude dipeptide by silica (B1680970) gel column chromatography.

Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol describes the removal of the N-terminal Z-group.[5][9]

Materials:

-

Z-protected peptide

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the Z-protected peptide in MeOH in a round-bottom flask.

-

Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Saponification of the Methyl Ester Side Chain

This protocol describes the hydrolysis of the methyl ester on the aspartic acid side chain.[6]

Materials:

-

Peptide with Asp(OMe)

-

1 M Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the peptide methyl ester in a mixture of MeOH or THF and water.

-

Cool the solution to 0 °C.

-

Add 1 M NaOH solution (1.1-1.5 equivalents) dropwise while stirring.

-

Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS.

-

Upon completion, cool the mixture to 0 °C and carefully acidify to pH 3-4 with 1 M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) or purify by preparative HPLC.

Visualizations

Mechanism of Aspartimide Formation

Caption: Base-catalyzed mechanism of aspartimide formation.

Orthogonal Protection Strategy Workflow

Caption: Logical workflow of an orthogonal protection strategy.

Conclusion

The methyl ester protection of the aspartic acid side chain is a classic strategy, particularly valuable in solution-phase synthesis and complex orthogonal protection schemes. While its susceptibility to base-catalyzed aspartimide formation makes it less suitable for standard Fmoc-based solid-phase peptide synthesis, understanding its chemistry is crucial for the versatile synthesis of modified peptides. For Fmoc-SPPS, the use of sterically hindered ester protecting groups is the recommended strategy to minimize aspartimide-related impurities. The selection of the appropriate protecting group strategy, based on the peptide sequence and the overall synthetic plan, is a critical decision that dictates the success of synthesizing high-purity peptides for research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to Commercial Sources and Purity of Fmoc-D-Asp-OMe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-methyl ester (Fmoc-D-Asp-OMe). This critical building block is frequently utilized in solid-phase peptide synthesis (SPPS) for the incorporation of D-aspartic acid residues into peptide sequences, a strategy often employed to enhance peptide stability and modulate biological activity.

Commercial Availability

This compound is readily available from a variety of chemical suppliers specializing in reagents for peptide synthesis. The purity of the commercially available product is a critical parameter for ensuring the quality and success of peptide synthesis, as impurities can lead to the formation of undesired side products and complicate the purification of the target peptide.

Below is a summary of representative commercial sources and their stated purities for this compound and related, relevant compounds. It is important to note that purity can vary between batches, and it is always recommended to obtain a lot-specific Certificate of Analysis (CoA) from the supplier.

| Supplier | Product Name | CAS Number | Stated Purity (%) |

| Next Peptide | This compound | 368443-82-7 | 98 |

| MedChemExpress | Fmoc-Asp-OMe | 145038-52-4 | 99.29 |

| CymitQuimica | This compound | 368443-82-7 | 95.0 - 98 |

| Advanced ChemTech | Fmoc-D-Asp(OMe)-OH | 339056-21-2 | Not specified |

| Sigma-Aldrich | Fmoc-D-Asp(OtBu)-OH | 112883-39-3 | 98 |

| MedChemExpress | Fmoc-D-Asp(OtBu)-OH | 112883-39-3 | 99.18 |

Synthesis and Potential Impurities

The synthesis of this compound typically involves the protection of the amino group of D-aspartic acid with the Fmoc group, followed by the esterification of the α-carboxylic acid.

A potential synthetic pathway is illustrated below:

Caption: General synthetic workflow for this compound.

Common impurities that may be present in commercial this compound include:

-

Unreacted starting materials: D-aspartic acid, Fmoc-Cl.

-

Di-Fmoc derivative: Where both the amino and the β-carboxyl groups are protected with Fmoc.

-

Fmoc-D-Asp(OH)-OMe (β-ester): The isomeric product where the β-carboxyl group is esterified.

-

Racemization products: The presence of the L-enantiomer (Fmoc-L-Asp-OMe).

-

Aspartimide derivatives: Formed during synthesis or storage, particularly under basic conditions.[1][2]

Purity Analysis: Experimental Protocols

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for determining the chemical purity of this compound. Chiral HPLC is employed to assess the enantiomeric purity.

Typical RP-HPLC Method for Chemical Purity:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

-

Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).

-

Column Temperature: Ambient or controlled at 25 °C.

Typical Chiral HPLC Method for Enantiomeric Purity:

-

Column: Polysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2).[3]

-

Mobile Phase: Isocratic or gradient mixture of acetonitrile and water with 0.1% TFA.[3]

-

Flow Rate: 0.5 - 1.0 mL/min.[3]

-

Detection: UV at 265 nm.

-

Column Temperature: 25 °C.[3]

The workflow for HPLC analysis is depicted below:

Caption: General workflow for HPLC purity analysis.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to identify potential impurities. A certificate of analysis for a similar compound, Fmoc-D-Asp(OtBu)-OH, confirms that the ¹H NMR spectrum should be consistent with the structure.[4]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Purification Protocols

For applications requiring higher purity than commercially available, this compound can be further purified.

Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

General Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., toluene (B28343), ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

A study on the purification of Fmoc-amino acids suggests that recrystallization from toluene can significantly improve purity.[5]

Preparative HPLC

For the highest purity, preparative reverse-phase HPLC can be employed.

General Preparative RP-HPLC Protocol:

-

Sample Preparation: Dissolve the crude material in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase.[6]

-

Column: A preparative C18 column with a suitable diameter and length.

-

Mobile Phase: A gradient of water and acetonitrile, often with a modifier like TFA.

-

Fraction Collection: Collect fractions corresponding to the main product peak.

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified product as a fluffy white powder.[6]

The logical relationship for selecting a purification method is outlined below:

Caption: Decision workflow for purification of this compound.

Conclusion

The selection of a high-quality source for this compound is paramount for the successful synthesis of peptides containing D-aspartic acid. Researchers should carefully evaluate the purity data provided by suppliers and, if necessary, perform their own analysis and purification to ensure the material meets the requirements of their specific application. The protocols and data presented in this guide provide a solid foundation for making informed decisions regarding the procurement and handling of this important synthetic building block.

References

- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 3. phenomenex.com [phenomenex.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. ajpamc.com [ajpamc.com]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Fmoc-D-Asp(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Asp(OMe)-OH is a protected derivative of the non-proteinogenic amino acid D-aspartic acid. Its incorporation into peptide sequences is a key strategy for developing novel therapeutics with enhanced stability against enzymatic degradation.[1][2] Peptides containing D-amino acids often exhibit prolonged in-vivo half-lives, making them attractive candidates for drug development.[1][2] This document provides detailed application notes and protocols for the use of Fmoc-D-Asp(OMe)-OH in solid-phase peptide synthesis (SPPS), with a focus on addressing the primary challenge associated with its use: aspartimide formation.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is favored in modern SPPS due to its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[3][4] However, the use of any aspartic acid derivative in Fmoc-SPPS is complicated by the base-catalyzed formation of a cyclic aspartimide intermediate.[3][5][6][7][8][9][10] This side reaction can lead to a mixture of impurities, including the desired α-peptide, the undesired β-peptide, and racemized products, which are often difficult to separate.[8][11]

The methyl ester (OMe) side-chain protection of Fmoc-D-Asp(OMe)-OH is significantly less sterically hindered than the more commonly used tert-butyl (OtBu) group.[3][4] This lack of steric hindrance makes the β-carbonyl carbon more susceptible to nucleophilic attack by the backbone amide, leading to a predicted higher rate of aspartimide formation.[3][4] Therefore, careful consideration of the synthetic strategy and reaction conditions is crucial for the successful incorporation of Fmoc-D-Asp(OMe)-OH.

Data Presentation

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

| Protecting Group | Relative Steric Hindrance | Propensity for Aspartimide Formation | Cleavage Conditions | Orthogonality in Fmoc-SPPS |

| OMe (Methyl Ester) | Low | Very High (Predicted) | Saponification (strong base) or strong acid[3][4] | Poor[3][4] |

| OtBu (tert-Butyl Ester) | Moderate | High[3][11] | TFA-based cocktail[3][12] | Excellent[3] |

| OMpe (3-Methylpent-3-yl) | High | Moderate[11] | TFA-based cocktail | Excellent |

| OBno (5-n-butyl-5-nonyl) | Very High | Low[8][11] | TFA-based cocktail | Excellent |

Table 2: Effect of Asp-Xaa Sequence on Aspartimide Formation (with Fmoc-Asp(OtBu)-OH)

| Asp-Xaa Sequence | Relative Rate of Aspartimide Formation |

| Asp-Gly | Very High[9] |

| Asp-Asn | High[6] |

| Asp-Ser | High[6] |

| Asp-Arg | High |

| Asp-Ala | Moderate |

| Asp-Cys | Moderate |

Note: This data is for Fmoc-Asp(OtBu)-OH and serves as a reference. The rate of aspartimide formation is expected to be significantly higher for Fmoc-D-Asp(OMe)-OH under the same conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Asp(OMe)-OH

This protocol outlines a standard coupling procedure. Due to the high risk of aspartimide formation, this protocol is only recommended for sequences where the Asp residue is not followed by a problematic amino acid (e.g., Gly, Asn, Ser) and where the number of subsequent deprotection cycles is minimal.

1. Resin Swelling:

-

Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

-

Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Fmoc-D-Asp(OMe)-OH (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and an additive (e.g., HOBt, Oxyma; 3-5 equivalents) in DMF.

-

Add a tertiary amine base (e.g., DIPEA, NMM; 6-10 equivalents) to the activation mixture and allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), extend the coupling time or perform a second coupling.

4. Washing:

-

Wash the resin with DMF (3 x 1 min), dichloromethane (B109758) (DCM) (3 x 1 min), and finally DMF (3 x 1 min).

Protocol 2: Modified Fmoc Deprotection to Suppress Aspartimide Formation

This protocol is recommended when using Fmoc-D-Asp(OMe)-OH, especially in sequences prone to aspartimide formation.

1. Reagent Preparation:

-

Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt or 0.1 M Oxyma. The acidic additive helps to protonate the backbone amide, reducing its nucleophilicity.

2. Fmoc Deprotection:

-

Treat the resin with the modified deprotection solution for 10 minutes.

-

Drain the solution.

-

Repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

Protocol 3: Final Cleavage and Deprotection

The methyl ester of the aspartic acid side chain requires harsh conditions for cleavage, which are not compatible with standard TFA-based cocktails used in Fmoc-SPPS. This presents a significant challenge and is a major drawback of using Fmoc-D-Asp(OMe)-OH.

Option A: Saponification (for peptides on resins stable to base)

-

Warning: This method can lead to peptide degradation and racemization. It should only be attempted with careful optimization.

-

Wash the peptide-resin with a solvent compatible with basic conditions (e.g., THF/water).

-

Treat the resin with a solution of LiOH or NaOH (e.g., 0.1 M) in a mixture of THF and water.

-

Monitor the reaction carefully by HPLC.

-

Neutralize the reaction mixture and proceed with purification.

Option B: Strong Acid Cleavage (e.g., HF)

-

Warning: This method requires specialized equipment and safety precautions.

-

This method is typically used in Boc-SPPS and is not recommended for standard Fmoc-SPPS setups.

Recommended Alternative: Due to the challenges with side-chain deprotection, it is strongly recommended to use an alternative side-chain protecting group for D-aspartic acid in Fmoc-SPPS, such as OtBu, OMpe, or OBno, which are all cleavable with standard TFA cocktails.

Mandatory Visualizations

SPPS Workflow for Incorporation of Fmoc-D-Asp(OMe)-OH

Caption: General workflow for solid-phase peptide synthesis incorporating Fmoc-D-Asp(OMe)-OH.

Aspartimide Formation Pathway

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.

Example Signaling Pathway: CCK Secretion

D-amino acid-containing peptides can have unique biological activities. For instance, peptides derived from protein digestion can stimulate cholecystokinin (B1591339) (CCK) secretion in enteroendocrine cells. Incorporating D-aspartic acid could enhance the stability and activity of such peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. letstalkacademy.com [letstalkacademy.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The aspartimide problem in Fmoc-based SPPS. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 9. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pongor.itk.ppke.hu [pongor.itk.ppke.hu]

- 11. benchchem.com [benchchem.com]

- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Application Notes and Protocols for Coupling Fmoc-D-Asp-OMe in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of aspartic acid residues in solid-phase peptide synthesis (SPPS) using Fmoc chemistry presents a significant challenge due to the propensity for aspartimide formation. This side reaction is particularly pronounced when using side-chain protecting groups with low steric hindrance, such as the methyl ester (-OMe) in Fmoc-D-Asp(OMe)-OH. These application notes provide a detailed overview of the challenges associated with the use of Fmoc-D-Asp(OMe)-OH, strategies to mitigate side reactions, and detailed protocols for its coupling. While Fmoc-D-Asp(OMe)-OH can be used, it is often not the ideal choice for sequences susceptible to aspartimide formation. For such cases, alternative derivatives with bulkier side-chain protecting groups are strongly recommended.

The Challenge: Aspartimide Formation

Aspartimide formation is an intramolecular side reaction catalyzed by the basic conditions used for Fmoc-group removal (typically 20% piperidine (B6355638) in DMF).[1][2] The backbone amide nitrogen of the amino acid C-terminal to the D-Asp residue attacks the carbonyl group of the β-methyl ester, forming a five-membered succinimide (B58015) ring. This aspartimide intermediate is highly susceptible to nucleophilic attack by piperidine or trace amounts of water, leading to a mixture of products, including the desired α-peptide, the isomeric β-peptide, and their respective racemized (D- and L-) forms. These byproducts often have similar masses and chromatographic properties to the target peptide, making purification exceedingly difficult.[2][3]

The rate of aspartimide formation is influenced by several factors:

-

Peptide Sequence: Sequences where D-Asp is followed by a small, sterically unhindered amino acid, such as Glycine (Asp-Gly), Asparagine (Asp-Asn), or Serine (Asp-Ser), are notoriously problematic.[2][3]

-

Steric Hindrance of the Side-Chain Protecting Group: The small size of the methyl ester in Fmoc-D-Asp(OMe)-OH offers minimal steric protection, making it highly susceptible to this side reaction.[3] In contrast, bulkier protecting groups like tert-butyl (OtBu) provide more protection, and even larger groups like 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno) offer significantly enhanced suppression of aspartimide formation.[1][4][5][6]

-

Reaction Conditions: Prolonged exposure to piperidine and elevated temperatures, especially in microwave-assisted SPPS, significantly accelerate the rate of aspartimide formation.[2]

Strategies for Mitigating Aspartimide Formation

Several strategies can be employed to minimize aspartimide formation when working with aspartic acid residues. The choice of strategy depends on the specific peptide sequence and the acceptable level of impurities.

Modification of Fmoc Deprotection Conditions

Altering the basicity of the deprotection solution can significantly reduce the rate of aspartimide formation.

-

Use of Weaker Bases: Replacing piperidine with a weaker base like 5% piperazine (B1678402) can be effective.[1] However, the efficiency of Fmoc removal may be reduced, potentially requiring longer reaction times.

-

Addition of Acidic Additives: Incorporating an acidic additive into the piperidine solution can buffer its basicity. Commonly used additives include 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt) or a small percentage of formic acid.[1] A 5% formic acid solution in the deprotection cocktail has been reported to reduce aspartimide formation by up to 90% in some cases.[1]

Utilization of Sterically Hindered Side-Chain Protecting Groups

This is the most common and often most effective strategy. While the focus of this document is Fmoc-D-Asp(OMe)-OH, it is critical to consider superior alternatives for problematic sequences.

| Protecting Group | Structure | Relative Steric Hindrance | Efficacy in Preventing Aspartimide Formation |

| -OMe (Methyl) | -OCH₃ | Very Low | Poor |

| -OtBu (tert-Butyl) | -OC(CH₃)₃ | Moderate | Moderate; often insufficient for Asp-Gly sequences.[7] |

| -OMpe (3-Methylpent-3-yl) | -OC(CH₃)(C₂H₅)₂ | High | Good; significant improvement over OtBu.[5][6] |

| -OBno (5-n-Butyl-5-nonyl) | -OC(C₄H₉)₂(C₄H₉) | Very High | Excellent; can reduce aspartimide formation to nearly undetectable levels.[5][6] |

Backbone Protection

For extremely sensitive sequences, protecting the backbone amide nitrogen of the residue following the D-Asp can completely prevent aspartimide formation. This is typically achieved by using a pre-formed dipeptide, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, where Dmb is 2,4-dimethoxybenzyl.[2] This approach physically blocks the nucleophilic attack required for cyclization.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-Asp(OMe)-OH

This protocol is suitable for sequences that are not highly susceptible to aspartimide formation.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

2. Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 3 minutes, then drain.

- Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation and Coupling:

- In a separate vial, dissolve Fmoc-D-Asp(OMe)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (0.95 equivalents to the amino acid) in DMF.

- Add N,N-diisopropylethylamine (DIPEA) (2 equivalents to the amino acid) to the activation mixture.

- Allow the pre-activation to proceed for 2-5 minutes.

- Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the mixture at room temperature for 1-2 hours.

4. Washing and Monitoring:

- Drain the coupling solution and wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).

- Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Protocol 2: Optimized Coupling of Fmoc-D-Asp(OMe)-OH to Minimize Aspartimide Formation

This protocol incorporates modified deprotection conditions and is recommended for sequences with a moderate risk of aspartimide formation.

1. Resin Preparation:

- Follow Step 1 in Protocol 1.

2. Modified Fmoc Deprotection:

- Drain the DMF from the swollen resin.

- Prepare a deprotection solution of 20% piperidine and 0.1 M HOBt in DMF.

- Add the deprotection solution to the resin and agitate for 5 minutes, then drain.

- Add a fresh aliquot of the deprotection solution and agitate for 15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Activation and Coupling:

- Follow Step 3 in Protocol 1, but perform the coupling at a reduced temperature (e.g., 0°C or room temperature, avoiding any heat). Use a highly efficient coupling reagent like HATU or COMU to ensure rapid coupling, minimizing the exposure time of the deprotected amine.

4. Washing and Monitoring:

- Follow Step 4 in Protocol 1.

Visualizing Workflows and Mechanisms

To aid in understanding the chemical processes involved, the following diagrams illustrate the key reactions and decision-making workflows.

Caption: General workflow for the coupling of an Fmoc-protected amino acid.

Caption: Mechanism of base-catalyzed aspartimide formation.

Caption: Decision workflow for selecting a coupling strategy for D-Aspartic acid.

Conclusion

The successful incorporation of D-Aspartic acid using Fmoc-D-Asp(OMe)-OH requires careful consideration of the peptide sequence and reaction conditions. While standard protocols may suffice for robust sequences, the low steric hindrance of the methyl ester necessitates optimization to minimize aspartimide formation in susceptible cases. For sequences known to be problematic, or when the highest purity is required, the use of alternative Fmoc-D-Asp derivatives with bulkier side-chain protecting groups or backbone-protected dipeptides is strongly advised. By understanding the underlying mechanism of aspartimide formation and employing the appropriate mitigation strategies, researchers can successfully synthesize challenging aspartic acid-containing peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. media.iris-biotech.de [media.iris-biotech.de]

- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Activation of Fmoc-D-Asp(OMe)-OH with HBTU and HATU

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is critical for the successful synthesis of high-purity target peptides. The activation of the carboxylic acid group of the incoming N-Fmoc protected amino acid is a key step that dictates the yield and purity of the final product. This document provides detailed application notes and protocols for the activation of Fmoc-D-Asp(OMe)-OH using two common uronium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Aspartic acid derivatives are particularly susceptible to a base-catalyzed intramolecular side reaction leading to aspartimide formation. This can result in the formation of difficult-to-separate impurities, including α- and β-peptide linkages and racemization at the α-carbon. The choice of coupling reagent and reaction conditions can significantly influence the extent of this side reaction. While both HBTU and HATU are effective, HATU is generally considered a more potent coupling agent, which can lead to faster reaction times and potentially higher purity, especially for challenging sequences.[1][2] This is attributed to the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[1][2]

These notes provide a comparative overview, quantitative data based on representative non-hindered amino acids, detailed experimental protocols, and visualizations of the chemical pathways and workflows to guide researchers in optimizing the coupling of Fmoc-D-Asp(OMe)-OH.

Data Presentation: Comparative Performance of HBTU and HATU

While direct, head-to-head quantitative data for the coupling of Fmoc-D-Asp(OMe)-OH is not extensively published, the following table summarizes the expected performance of HBTU and HATU based on their general efficacy with non-sterically hindered amino acids. This data serves as a guideline for reagent selection.

| Parameter | HBTU | HATU | Rationale & Supporting Data |

| Typical Coupling Time | 20-60 minutes | 15-45 minutes | HATU generally exhibits faster kinetics due to the formation of the more reactive OAt-ester.[1][2] |

| Representative Purity (%) | >95 | >95 | For non-hindered amino acids, both reagents can achieve high purity. HATU often provides higher purity for more "difficult" sequences.[1] |

| Representative Yield (%) | >98 | >99 | HATU's higher reactivity can lead to more complete coupling reactions and thus slightly higher yields.[3] |

| Relative Cost | Lower | Higher | HATU is generally more expensive than HBTU. |

| Risk of Racemization | Low | Very Low | HATU is known to be superior in suppressing racemization compared to HBTU.[4] |

| Risk of Aspartimide Formation | Moderate | Moderate to Low | Faster coupling with HATU may reduce the exposure time of the activated ester to the basic reaction conditions, potentially lowering the risk of aspartimide formation. However, the primary driver of this side reaction is the extended exposure to the basic conditions of Fmoc deprotection. |

Chemical Activation Mechanisms

The activation of Fmoc-D-Asp(OMe)-OH by both HBTU and HATU proceeds in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, forming a carboxylate anion which then attacks the uronium salt. This results in the formation of a highly reactive active ester intermediate, which subsequently reacts with the free N-terminal amine of the peptide-resin to form the desired peptide bond.

References

Application Notes and Protocols: Fmoc Deprotection Conditions for Peptides Containing Fmoc-D-Asp(OMe)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids, such as D-aspartic acid, is a key strategy in peptide drug design to enhance proteolytic stability and modulate biological activity. The 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is the predominant method for peptide synthesis, relying on the base-labile nature of the Fmoc protecting group. However, the synthesis of peptides containing aspartic acid residues, particularly with small ester side-chain protecting groups like the methyl ester (OMe), is fraught with the challenge of aspartimide formation. This side reaction can significantly compromise the yield and purity of the target peptide. These application notes provide a detailed overview of the challenges associated with the Fmoc deprotection of peptides containing Fmoc-D-Asp(OMe)-OH and offer protocols to mitigate the formation of aspartimide-related impurities.

The Challenge: Aspartimide Formation